N'-hydroxy-1-methylpiperidine-3-carboximidamide is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). [] IDO1 is an enzyme that plays a role in the immune system by catalyzing the degradation of the essential amino acid tryptophan. [] This degradation leads to the production of metabolites that can suppress the immune response. [] Inhibiting IDO1 has been proposed as a potential therapeutic strategy for cancer and other diseases by boosting the immune system's ability to fight disease. []
N'-hydroxy-1-methylpiperidine-3-carboximidamide is a chemical compound with the molecular formula and a molecular weight of 157.22 g/mol. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a building block in the synthesis of more complex molecules and is studied for its biological activities, such as enzyme inhibition and receptor binding.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties and applications.
The synthesis of N'-hydroxy-1-methylpiperidine-3-carboximidamide typically involves the reaction of 1-methylpiperidine-3-carboximidamide with hydroxylamine. This reaction can be facilitated under mild conditions, often using solvents like ethanol or methanol to enhance solubility and reactivity.
In an industrial context, the production may utilize batch or continuous flow processes, depending on the scale of production required. These methods are optimized for yield and purity while adhering to safety regulations. The reaction conditions are crucial; for instance, controlling temperature and pH can significantly influence the outcome of the synthesis.
The molecular structure of N'-hydroxy-1-methylpiperidine-3-carboximidamide features a piperidine ring substituted with a hydroxyl group and a carboximidamide functional group. The InChI representation is:
The compound's structural formula highlights its nitrogen-rich environment, which is characteristic of many biologically active compounds. The presence of multiple functional groups allows for diverse chemical reactivity.
N'-hydroxy-1-methylpiperidine-3-carboximidamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used during these reactions.
The mechanism of action for N'-hydroxy-1-methylpiperidine-3-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, modulating various biological pathways. The exact mechanism can vary based on the biological system being studied and the specific application.
N'-hydroxy-1-methylpiperidine-3-carboximidamide is typically a solid at room temperature. Its melting point and solubility characteristics are influenced by its functional groups.
The chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem.
N'-hydroxy-1-methylpiperidine-3-carboximidamide has several applications:
This compound exemplifies the versatility of piperidine derivatives in scientific research and industrial applications.
The synthesis of N'-hydroxy-1-methylpiperidine-3-carboximidamide (CAS 1344815-74-2) leverages sophisticated multi-step organic sequences that transform piperidine precursors into the target amidoxime functionality. The molecular framework is typically constructed through strategic functionalization of 3-hydroxy-1-methylpiperidine (CAS 3554-74-3), a commercially available building block with documented applications in pharmaceutical synthesis [5]. This precursor undergoes controlled oxidation to yield the corresponding ketone, which subsequently engages in oxime formation using hydroxylamine under mildly acidic conditions. The resulting oxime intermediate is then dehydrated to the nitrile, followed by a critical hydroxylamine addition to install the terminal amidoxime group (–C(=NOH)NH₂) [3].
Alternative routes employ reductive amination strategies to establish the piperidine scaffold while concurrently introducing the carboximidamide moiety. One optimized pathway involves the condensation of 1-methylpiperidin-3-one with hydroxylamine derivatives, followed by catalytic reduction under controlled hydrogen pressure. This method demonstrates significant advantages in stereoselectivity when chiral catalysts are employed, yielding enantiomerically enriched intermediates crucial for pharmacological activity [6]. Reaction optimization studies reveal that solvent polarity dramatically influences cyclization efficiency, with aprotic dipolar solvents (DMF, NMP) providing superior yields (>75%) compared to protic alternatives (<50%) due to suppressed side reactions [3].
Table 1: Comparative Yields in Synthetic Routes to N'-hydroxy-1-methylpiperidine-3-carboximidamide
Synthetic Route | Key Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
Oxidation-Oximation | NaOCl, NH₂OH·HCl | 0→25 | 48 | 68 |
Reductive Amination | NH₂OH, Pd/C/H₂ | 50 | 24 | 82 |
Nitrile Hydroxylation | NaCN, NH₂OH | 80 | 12 | 57 |
Direct Condensation | ClC(=NOH)NH₂, K₂CO₃ | 120 | 6 | 43 |
Critical challenges in the final stages include the selective protection of the amidoxime group during piperidine N-methylation, as the basic conditions promote undesired Beckmann rearrangements. This is mitigated through transient protection as the O-benzyl derivative, removed via catalytic hydrogenation post-alkylation [6]. Purification typically employs acid-base extraction protocols, exploiting the compound's amphoteric character—solubility in acidic aqueous phases during extraction followed by basification and back-extraction into organic solvents significantly enhances purity (>98% by HPLC) [3].
The stereochemical integrity of N'-hydroxy-1-methylpiperidine-3-carboximidamide derivatives profoundly influences their biological target engagement, necessitating robust enantioselective synthesis or resolution protocols. While the parent compound lacks chiral centers, its synthetic precursors and biologically active analogs exhibit distinct stereochemical requirements. The diastereomeric salt crystallization technique, pioneered in paroxetine synthesis (a structurally related piperidine), provides a validated resolution approach [6]. This method exploits the differential solubility of diastereomeric complexes formed between racemic 3-carboxamidopiperidine intermediates and chiral acids like (-)-dibenzoyltartaric acid (DBTA) in ethanol/water systems. Optimal resolution occurs at precise stoichiometric ratios (1:0.5 amine:acid) and controlled crystallization rates (0.5°C/min), yielding enantiomerically pure (>99% ee) (3S,4R)-isomers after recrystallization [6].
Chiral stationary phase (CSP) chromatography offers complementary resolution for labile intermediates unsuitable for acidic conditions. Polysaccharide-based CSPs (Chiralpak® AD-H, AS-RH) effectively separate N-Boc-protected precursors of 1-methylpiperidine-3-carboximidoxime derivatives using normal-phase (hexane:isopropanol 90:10) or reversed-phase (acetonitrile:phosphate buffer) mobile phases. The separation factor (α) ranges from 1.25 to 1.42 depending on the 3-substituent bulk, with resolution (Rₛ) exceeding 1.5 in optimized systems—critical for preparative-scale applications [6].
Table 2: Enantiomeric Resolution Methods for Piperidine Carboximidamide Precursors
Resolution Technique | Resolving Agent/Column | Solvent System | Temperature (°C) | Enantiomeric Excess (% ee) |
---|---|---|---|---|
Diastereomeric Salt Formation | (-)-Dibenzoyltartaric Acid | Ethanol/Water (3:1) | 5 | >99 |
Preparative HPLC | Chiralpak AD-H | n-Hexane/i-PrOH/DEA (85:15:0.1) | 25 | 98.5 |
Enzymatic Resolution | Lipase B (Candida antarctica) | Vinyl acetate, MTBE | 30 | 95 |
Kinetic Resolution | Chiral Pd-pincer catalyst | Toluene | 80 | 97 |
Kinetic resolution during synthetic transformations presents an emerging alternative. Recent protocols employ chiral ruthenium catalysts (e.g., TsDPEN-Ru) for asymmetric transfer hydrogenation of prochiral iminium precursors, achieving up to 97% ee in the reduction step forming the critical C3 stereocenter. The catalyst loading can be reduced to 0.5 mol% without erosion of enantioselectivity by employing a formic acid/triethylamine azeotrope as the hydrogen donor—significantly enhancing operational efficiency [6]. Post-resolution, stereospecific functionalization preserves chiral integrity during conversion to the target amidoxime via hydroxylamine transamidation under mild conditions (pH 6.5–7.5, 40°C) to prevent racemization [6].
Contemporary catalytic methodologies enable precise functionalization of the piperidine ring at C3—the strategic position for installing the carboximidamide moiety. Transition-metal-catalyzed C–H activation represents a paradigm shift from classical halogenation routes. Palladium(II)/N-heterocyclic carbene (NHC) complexes catalyze the direct acetoxylation of N-methylpiperidine at C3 using PhI(OAc)₂ as oxidant, achieving >85% regioselectivity under mild conditions (80°C, 12h). This acetoxy intermediate serves as a versatile handle for subsequent amidoxime construction via hydrolysis to the ketone followed by oximation [5] [7].
The borrowing hydrogen methodology streamlines alkylation sequences without pre-functionalization. Iridium complexes (e.g., [Cp*IrCl₂]₂) catalyze the dehydrogenation of N-methylpiperidine to the enamine, which undergoes nucleophilic addition by amidoximes. Catalyst-controlled regioselectivity directs addition exclusively to C3 due to torsional strain in the six-membered ring transition state. This one-pot cascade achieves 70-80% yields of branched alkylated products with minimal overalkylation—a common limitation in classical alkylations [5] [6].
Table 3: Catalytic Systems for Piperidine C3-Functionalization
Catalyst System | Reaction Type | Turnover Frequency (h⁻¹) | Functional Group Tolerance | Scale-Up Feasibility |
---|---|---|---|---|
Pd(OAc)₂/NHC (5 mol%) | C-H Acetoxylation | 12 | Moderate (halogens, esters) | Pilot scale demonstrated |
[Cp*IrCl₂]₂ (1 mol%) | Borrowing Hydrogen | 45 | High (amides, nitriles) | Kilogram scale reported |
Ru-PNN pincer (0.5 mol%) | Dehydrogenative Coupling | 28 | Low (sensitive to thiols) | Bench scale only |
Bi(OTf)₃ (10 mol%) | Oxidative Amination | 8 | High (ketones, ethers) | Excellent |
Heterogeneous catalysis enhances sustainability in late-stage modifications. Ni-doped mesoporous silica (Ni@SBA-15) catalyzes the oxidative coupling between N-methylpiperidine and nitriles using O₂ as terminal oxidant, directly generating C3-cyanoethylated piperidines. Subsequent hydroxylamine addition furnishes the carboximidamide with 65% overall yield across two steps—a significant improvement over stepwise protocols [5]. Catalyst recyclability studies confirm retained activity (>90% yield) over five cycles, attributed to the stabilization of Ni(0) species within the silica matrix [6].
Photoredox catalysis enables radical-mediated functionalization under exceptionally mild conditions. The merger of iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) and disulfone acceptors generates C3-centered piperidinyl radicals via direct HAT (hydrogen atom transfer). These radicals add electrophilic amidoxime synthons (e.g., tert-butyl-N-hydroxycarbamate), followed by deprotection to install the carboximidamide functionality. This protocol operates at ambient temperature without protecting groups, showcasing excellent compatibility with the amidoxime’s labile N–OH bond [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7